Ambrisentan-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

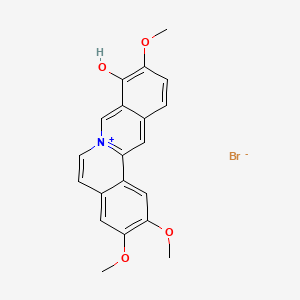

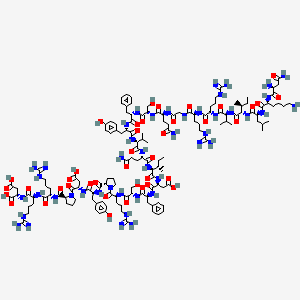

Ambrisentan-d10 is a deuterated form of Ambrisentan, a selective type A endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ambrisentan due to its stable isotopic labeling.

作用機序

Target of Action

Ambrisentan-d10, like its parent compound Ambrisentan, primarily targets the Endothelin Type A Receptor (ETAR) . The ETAR is a G-protein coupled receptor found in the smooth muscle cells of blood vessels. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

This compound acts as a selective antagonist of the ETAR . By binding to this receptor, it prevents the endogenous peptide Endothelin-1 (ET-1) from activating the receptor . ET-1 normally causes vasoconstriction and cell proliferation when it binds to ETAR . Therefore, the action of this compound results in vasodilation and inhibition of cell proliferation .

Biochemical Pathways

The antagonistic action of this compound on ETAR affects the downstream signaling pathways of this receptor. Normally, activation of ETAR by ET-1 leads to the activation of phospholipase C, which in turn triggers a cascade of events resulting in vasoconstriction and cell proliferation . By blocking ETAR, this compound inhibits these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Ambrisentan. In a study of Ambrisentan, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-t) were used as primary endpoints . The ratios of geometric mean for Ambrisentan were 104.3% (97.12–111.98%) and 100.2% (95.56–104.72%), indicating that the bioavailability of Ambrisentan is within the acceptable range .

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation and inhibition of cell proliferation . In cancer cells, Ambrisentan has been shown to inhibit both spontaneous and induced migration/invasion capacity . In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Ambrisentan can be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ambrisentan-d10 involves the incorporation of deuterium atoms into the molecular structure of Ambrisentan. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions: Ambrisentan-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

科学的研究の応用

Ambrisentan-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ambrisentan in the body.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ambrisentan.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Ambrisentan.

Biological Research: Employed in studies related to pulmonary arterial hypertension and other cardiovascular diseases.

Industrial Applications: Used in the development and optimization of pharmaceutical formulations.

類似化合物との比較

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.

Sitaxentan: An endothelin receptor antagonist that was withdrawn from the market due to safety concerns.

Comparison:

Selectivity: Ambrisentan-d10 is more selective for endothelin type A receptors compared to Bosentan and Macitentan, which target both endothelin type A and type B receptors.

Safety Profile: this compound has a better safety profile compared to Sitaxentan, which was withdrawn due to hepatotoxicity.

Efficacy: this compound has shown efficacy in improving exercise capacity and reducing disease progression in patients with pulmonary arterial hypertension

特性

IUPAC Name |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-KYBYSFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine](/img/structure/B585555.png)

![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)